![molecular formula C12H20ClN5 B2432943 6-chloro-N-(3-(4-methylpiperazin-1-yl)propyl)pyridazin-3-amine CAS No. 1351393-89-9](/img/structure/B2432943.png)
6-chloro-N-(3-(4-methylpiperazin-1-yl)propyl)pyridazin-3-amine
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Description
“6-chloro-N-(3-(4-methylpiperazin-1-yl)propyl)pyridazin-3-amine” is a chemical compound with the molecular formula C12H20ClN5 . It is a derivative of pyridazine, which is a heterocyclic compound with a six-membered ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “6-chloro-N-(3-(4-methylpiperazin-1-yl)propyl)pyridazin-3-amine” consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms. This ring is substituted at the 6-position with a chlorine atom and at the 3-position with a propyl chain that is further substituted with a 4-methylpiperazine group .Physical And Chemical Properties Analysis
The predicted properties of “6-chloro-N-(3-(4-methylpiperazin-1-yl)propyl)pyridazin-3-amine” include a boiling point of 602.7±55.0 °C and a density of 1.217±0.06 g/cm3 . The compound has a predicted pKa of 7.11±0.10, indicating that it can act as a weak base .Scientific Research Applications
Synthesis and Structural Properties
The compound is an integral part of various synthetic pathways. For instance, it's involved in reactions yielding substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. These reactions showcase the complexity and versatility of the compound in synthetic chemistry, leading to a variety of products depending on reaction conditions and amine types (Issac & Tierney, 1996).
Pharmaceutical Research
In the realm of pharmaceutical research, the compound has shown potential for use in developing atypical antipsychotic drugs. A specific derivative, JL13, is noted for its resemblance to clozapine, a well-known antipsychotic, in terms of its pharmacological profile. This suggests that derivatives of 6-chloro-N-(3-(4-methylpiperazin-1-yl)propyl)pyridazin-3-amine could be promising candidates for treating mental health conditions (Bruhwyler et al., 1997).
Hepatoprotective and Nephroprotective Activities
The compound has been explored for its potential hepatoprotective and nephroprotective activities. One study discussed the biochemical and molecular mechanisms involved in these activities, highlighting the compound's role in reducing hepatotoxicity and nephrotoxicity caused by various toxicants (Pingili et al., 2019).
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds, and the compound has been reviewed for its role in these processes. AOPs are crucial for improving the efficacy of treatment schemes for degrading resistant nitrogen-containing compounds (Bhat & Gogate, 2021).
properties
IUPAC Name |
6-chloro-N-[3-(4-methylpiperazin-1-yl)propyl]pyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClN5/c1-17-7-9-18(10-8-17)6-2-5-14-12-4-3-11(13)15-16-12/h3-4H,2,5-10H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTQGRCMNKSNIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNC2=NN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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